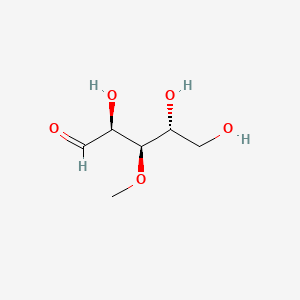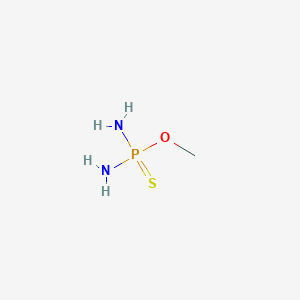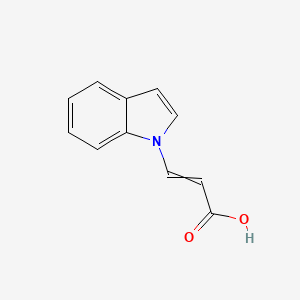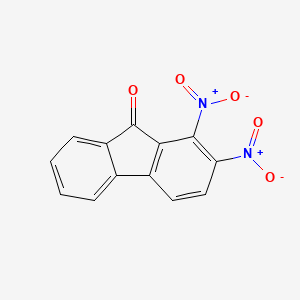
1,2-Dinitro-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dinitro-9H-fluoren-9-one is an organic compound with the molecular formula C13H6N2O5. It is a derivative of fluorenone, characterized by the presence of two nitro groups at the 1 and 2 positions on the fluorenone ring. This compound is known for its bright yellow color and is used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dinitro-9H-fluoren-9-one can be synthesized through the nitration of fluorenone. The process involves the following steps:
Nitration of Fluorenone: Fluorenone is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to prevent over-nitration and to ensure the selective introduction of nitro groups at the desired positions.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or acetone, to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dinitro-9H-fluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions to form more highly oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1,2-Diamino-9H-fluoren-9-one.
Substitution: Various substituted fluorenones depending on the nucleophile used.
Oxidation: Higher oxidized fluorenone derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dinitro-9H-fluoren-9-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted fluorenones.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Dinitro-9H-fluoren-9-one involves its interaction with molecular targets through its nitro groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic aromatic substitution also allows it to form covalent bonds with nucleophiles in biological systems, potentially disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dinitrofluoren-9-one: Another dinitro derivative of fluorenone with nitro groups at the 2 and 7 positions.
2,4,5,7-Tetranitrofluorenone: A more highly nitrated derivative with four nitro groups.
1,8-Diazafluoren-9-one: A nitrogen-containing derivative used in fingerprint detection.
Uniqueness
1,2-Dinitro-9H-fluoren-9-one is unique due to the specific positioning of its nitro groups, which imparts distinct chemical reactivity and biological activity compared to other fluorenone derivatives. Its specific substitution pattern allows for selective reactions and interactions that are not possible with other isomers or more highly nitrated compounds.
Eigenschaften
CAS-Nummer |
52625-04-4 |
|---|---|
Molekularformel |
C13H6N2O5 |
Molekulargewicht |
270.20 g/mol |
IUPAC-Name |
1,2-dinitrofluoren-9-one |
InChI |
InChI=1S/C13H6N2O5/c16-13-9-4-2-1-3-7(9)8-5-6-10(14(17)18)12(11(8)13)15(19)20/h1-6H |
InChI-Schlüssel |
DGVZQSMXUHGJHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


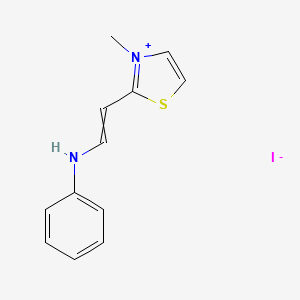
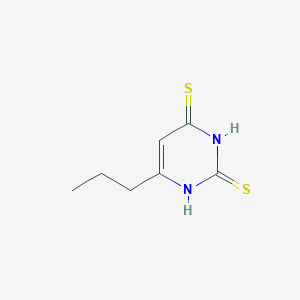
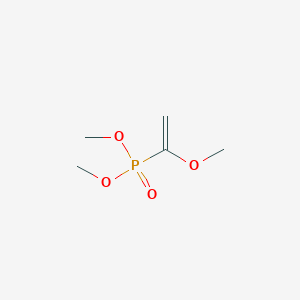
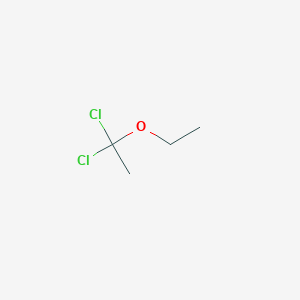
![N-[(Diethylamino)methyl]pyridine-4-carbothioamide](/img/structure/B14658701.png)



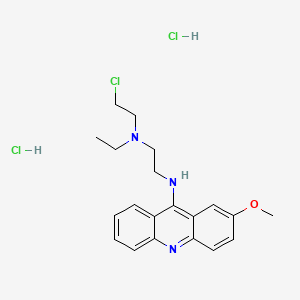
![1-[(Prop-1-en-2-yl)oxy]dodecane](/img/structure/B14658735.png)
